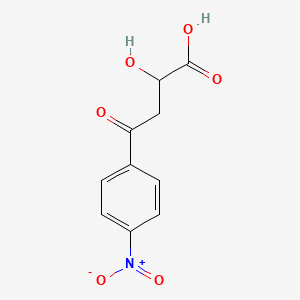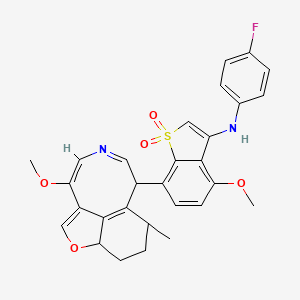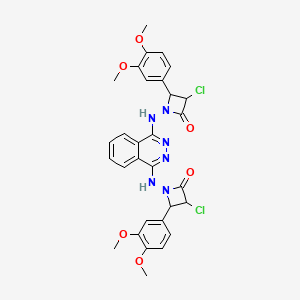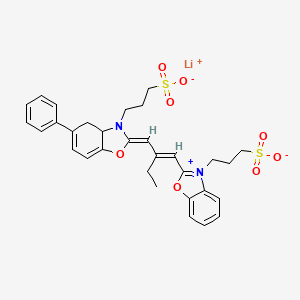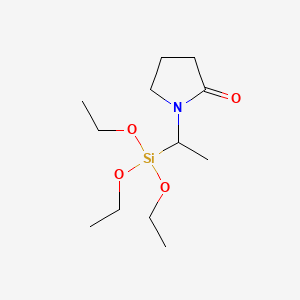
Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” typically involves multi-step organic reactions. The starting materials may include quinazoline derivatives, piperazine, and furanylcarbonyl compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the amino and chloro groups.
Condensation reactions: to form the quinazoline ring.
Coupling reactions: to attach the furanylcarbonyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Controlled temperature and pressure: to ensure optimal reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce dechlorinated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the amino and chloro groups may enhance its biological activity.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, these compounds may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline derivatives: Known for their diverse biological activities.
Piperazine derivatives: Often used in pharmaceuticals for their therapeutic properties.
Furanylcarbonyl compounds: Studied for their unique chemical reactivity.
Uniqueness
The uniqueness of “Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” lies in its combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
111218-71-4 |
|---|---|
Formule moléculaire |
C17H16ClN5O2 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
[4-(4-amino-7-chloroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16ClN5O2/c18-11-3-4-12-13(10-11)20-17(21-15(12)19)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21) |
Clé InChI |
SLTJFYKNMBNWQM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)C(=N2)N)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




